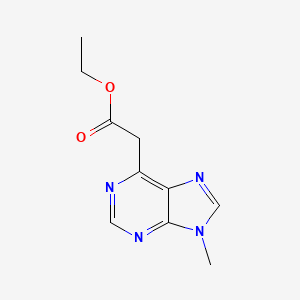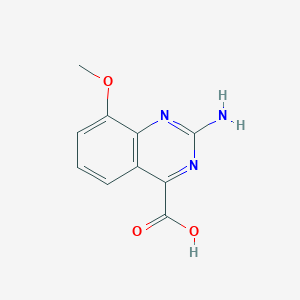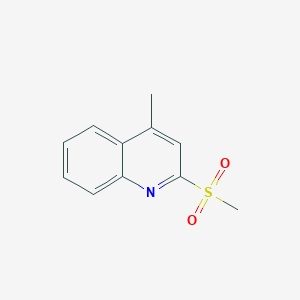
ethyl 2-(9-methyl-9H-purin-6-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(9-methyl-9H-purin-6-yl)acetate typically involves the reaction of 9-methyl-9H-purine-6-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted purine derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are useful in studying purine metabolism and function.
Biology: The compound can be used in the synthesis of nucleoside analogs, which are important tools in molecular biology for studying DNA and RNA interactions.
Medicine: Purine derivatives have potential therapeutic applications, including antiviral and anticancer activities. This compound may be explored for its potential in drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(9-methyl-9H-purin-6-yl)acetate involves its interaction with biological molecules, particularly nucleic acids. As a purine derivative, it can mimic natural nucleotides and potentially interfere with DNA and RNA synthesis. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the context of its application, such as antiviral or anticancer activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate can be compared with other purine derivatives such as:
Acyclovir: A well-known antiviral drug that targets viral DNA polymerase.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
6-Mercaptopurine: An anticancer drug used in the treatment of leukemia.
Uniqueness
What sets this compound apart is its specific ester functional group, which can influence its solubility, stability, and reactivity
List of Similar Compounds
- Acyclovir
- Ganciclovir
- 6-Mercaptopurine
- Ethyl 2-(6-amino-9H-purin-9-yl)acetate
- Ethyl (4-(5-(9H-purin-6-ylthio)pentanoyl)-1-piperazinyl)acetate
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H12N4O2 |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
ethyl 2-(9-methylpurin-6-yl)acetate |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-8(15)4-7-9-10(12-5-11-7)14(2)6-13-9/h5-6H,3-4H2,1-2H3 |
Clé InChI |
MQYJIZBIUYQDKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C2C(=NC=N1)N(C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)




![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)





